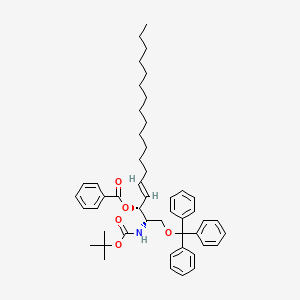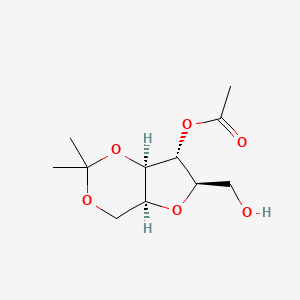
4-Methylumbelliferyl alpha-L-arabinofuranoside
描述
4-Methylumbelliferyl alpha-L-arabinofuranoside is a chemical compound widely used as a fluorogenic substrate for glycosidase enzymes. It is particularly useful in biochemical assays to detect and measure the activity of alpha-L-arabinofuranosidase enzymes. The compound has a molecular formula of C15H16O7 and a molecular weight of 308.28 g/mol .
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl α-L-arabinofuranoside is glycosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars .
Mode of Action
4-Methylumbelliferyl α-L-arabinofuranoside acts as a substrate for the enzyme glycosidase . The compound is cleaved by the enzyme, leading to a change in its structure and properties.
Biochemical Pathways
The compound is involved in the metabolic pathways related to the breakdown of complex sugars . It is specifically used in the hydrolysis of terminal non-reducing α -1,2-, α -1,3- or α -1,5- linked L-arabinofuranosyl (Ara f) residues from arabinose-substituted polysaccharides or shorter oligosaccharides .
Pharmacokinetics
It is known that the compound should be stored at -20°c and protected from light for stability .
Result of Action
The action of 4-Methylumbelliferyl α-L-arabinofuranoside on glycosidase leads to the breakdown of complex sugars into simpler sugars. This can have various effects at the molecular and cellular level, depending on the specific biochemical context .
Action Environment
The action of 4-Methylumbelliferyl α-L-arabinofuranoside can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and light exposure
生化分析
Biochemical Properties
4-Methylumbelliferyl alpha-L-arabinofuranoside serves as a substrate for alpha-L-arabinofuranosidase, an enzyme that hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound. This reaction is useful for measuring enzyme activity in various biological samples. The compound interacts specifically with alpha-L-arabinofuranosidase, and the nature of this interaction involves the cleavage of the arabinofuranoside moiety, resulting in the release of the fluorescent product .
Cellular Effects
In cellular contexts, this compound is used to study the activity of alpha-L-arabinofuranosidase within different cell types. The hydrolysis of this substrate can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the enzymatic activity and its regulation within the cell. The fluorescent product, 4-methylumbelliferone, can be detected and quantified, allowing researchers to monitor changes in enzyme activity and its effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of alpha-L-arabinofuranosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This process involves specific interactions between the enzyme and the substrate, leading to the cleavage of the arabinofuranoside moiety. The fluorescent product can then be measured to assess enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the enzymatic activity measured using this substrate can provide consistent results, although degradation of the substrate or enzyme may affect the accuracy of measurements .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At optimal dosages, the substrate effectively measures alpha-L-arabinofuranosidase activity without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential interference with other cellular processes. Threshold effects have been observed, where the enzymatic activity reaches a plateau at higher substrate concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of plant cell wall components. The substrate interacts with alpha-L-arabinofuranosidase, which catalyzes the hydrolysis of arabinofuranoside linkages. This process is essential for the breakdown of complex carbohydrates in plant cell walls, contributing to the overall metabolic flux and the release of simpler sugars .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its availability for enzymatic hydrolysis. The distribution of the fluorescent product, 4-methylumbelliferone, can be monitored to study the transport and localization of the substrate .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the substrate’s activity and function, as the enzyme alpha-L-arabinofuranosidase may be present in specific cellular compartments. Understanding the subcellular distribution of the substrate can provide insights into its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with an alpha-L-arabinofuranosyl donor. One common method is the use of 2,3,5-tri-O-benzoyl-alpha-L-arabinofuranosyl bromide as the glycosyl donor, which reacts with 4-methylumbelliferone in the presence of a Lewis acid catalyst such as silver triflate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
4-Methylumbelliferyl alpha-L-arabinofuranoside primarily undergoes hydrolysis reactions catalyzed by alpha-L-arabinofuranosidase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent and can be easily detected .
Common Reagents and Conditions
Hydrolysis: Alpha-L-arabinofuranosidase enzymes in buffered aqueous solutions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically relevant to its primary use.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various biochemical assays .
科学研究应用
4-Methylumbelliferyl alpha-L-arabinofuranoside is extensively used in scientific research, particularly in the following fields:
相似化合物的比较
4-Methylumbelliferyl alpha-L-arabinofuranoside is unique in its specific use as a substrate for alpha-L-arabinofuranosidase enzymes. Similar compounds include:
4-Methylumbelliferyl beta-D-glucuronide: Used as a substrate for beta-glucuronidase enzymes.
4-Methylumbelliferyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase enzymes.
4-Methylumbelliferyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase enzymes.
These compounds share the 4-methylumbelliferone moiety but differ in the glycosidic linkage and the specific enzyme they target, highlighting the specificity and versatility of this compound in biochemical assays .
属性
IUPAC Name |
7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-SPWCGHHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265871 | |
| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77471-44-4 | |
| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 4-Methylumbelliferyl α-L-arabinofuranoside a useful substrate for studying α-L-arabinofuranosidases?
A1: 4-Methylumbelliferyl α-L-arabinofuranoside is a fluorogenic substrate, meaning that upon hydrolysis by α-L-arabinofuranosidase, it releases 4-methylumbelliferone. 4-methylumbelliferone is fluorescent, allowing for sensitive detection of enzyme activity. This makes it a valuable tool for researchers studying the activity and kinetics of α-L-arabinofuranosidases.
Q2: The research mentions the purification and characterization of an α-L-arabinofuranosidase (ArfI) from Cytophaga xylanolytica. Was 4-Methylumbelliferyl α-L-arabinofuranoside used to assess ArfI activity?
A2: Yes, the research indicates that ArfI from Cytophaga xylanolytica was shown to release arabinose from 4-Methylumbelliferyl α-L-arabinofuranoside. [, ] This demonstrates the enzyme's activity towards the substrate.
Q3: Besides Cytophaga xylanolytica, are there other sources of α-L-arabinofuranosidases where 4-Methylumbelliferyl α-L-arabinofuranoside could be used for characterization?
A3: While the provided research primarily focuses on Cytophaga xylanolytica, the third study mentions an α-L-arabinofuranosidase (AbfB) from Streptomyces lividans that did not hydrolyze 4-Methylumbelliferyl α-L-arabinofuranoside. [] This highlights that α-L-arabinofuranosidases can have varying substrate specificities. Therefore, 4-Methylumbelliferyl α-L-arabinofuranoside can be a useful tool for investigating the substrate preferences of enzymes from diverse sources, but it is not a universal substrate for all α-L-arabinofuranosidases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)





![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)


![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

